molecular formula C26H28N4O5 B2840399 2-({2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-nitrophenyl}methylene)-3-quinuclidinone CAS No. 866149-57-7

2-({2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-nitrophenyl}methylene)-3-quinuclidinone

Cat. No. B2840399
CAS RN: 866149-57-7
M. Wt: 476.533
InChI Key: FITSGRIHDZZLBY-HAHDFKILSA-N
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Description

The compound “2-({2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-nitrophenyl}methylene)-3-quinuclidinone” is a complex organic molecule. Unfortunately, there’s limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like boiling point, melting point, density, etc. Unfortunately, such specific information for this compound is not available in the searched resources .

Scientific Research Applications

Synthesis and Polymer Applications

One study outlines the synthesis of ordered polymers via direct polycondensation, involving related compounds. This research demonstrates the potential of such compounds in the creation of new materials with specific structural orders, offering insights into polymer chemistry and materials science (Yu, Seino, & Ueda, 1999).

Antitumor Agents and Biological Activity

Another significant application area is in the development of antitumor agents. Research on morpholine-, piperidine-, and N-substituted piperazine-coupled quinoxalines as novel potent antitumor agents provides evidence of the therapeutic potential of these compounds against a wide range of cancer lines, highlighting their role in the discovery of new cancer treatments (Mamedov et al., 2022).

Antibacterial and Enzyme Inhibition

Compounds related to the query chemical also show promise as antibacterial agents and enzyme inhibitors. For instance, novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers have been synthesized and shown potent bacterial biofilm and MurB enzyme inhibitory activities. This suggests potential applications in combating bacterial infections and understanding bacterial resistance mechanisms (Mekky & Sanad, 2020).

QSAR Studies

Additionally, quantitative structure-activity relationship (QSAR) studies on new benzothiazoles derived substituted piperazine derivatives offer a comprehensive approach to understanding how structural changes in compounds can affect their biological activities, providing valuable information for drug design and development (Al-Masoudi, Salih, & Al-Soud, 2011).

Oxidative Metabolism

Research into the oxidative metabolism of related antidepressants elucidates the metabolic pathways involved in their biotransformation, offering insights into pharmacokinetics and the role of cytochrome P450 enzymes in drug metabolism (Hvenegaard et al., 2012).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. Unfortunately, such specific information for this compound is not available in the searched resources .

properties

IUPAC Name

(2Z)-2-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrophenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5/c31-26-19-5-7-28(8-6-19)23(26)15-20-14-21(30(32)33)2-3-22(20)29-11-9-27(10-12-29)16-18-1-4-24-25(13-18)35-17-34-24/h1-4,13-15,19H,5-12,16-17H2/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITSGRIHDZZLBY-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=C(C=CC(=C3)[N+](=O)[O-])N4CCN(CC4)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-5-nitrophenyl}methylene)-3-quinuclidinone

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